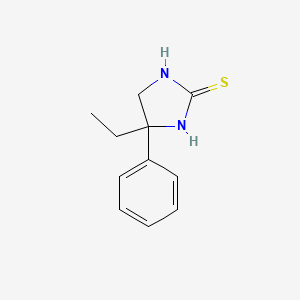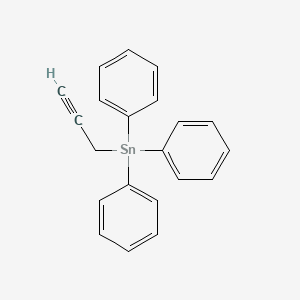![molecular formula C16H17N3O2 B11951591 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes both dimethylamino and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
Uniqueness
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is unique due to the presence of both dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-15(19(20)21)8-9-16(12)17-11-13-4-6-14(7-5-13)18(2)3/h4-11H,1-3H3 |
Clé InChI |
VMTVFJIESCOLSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)

![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)


![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)

